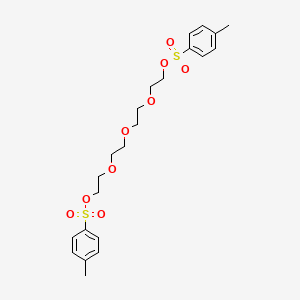

((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl) bis(4-methylbenzenesulfonate)

Descripción general

Descripción

The compound is also known as 13,13-dioxido-3,6,9,12-tetraoxa-13-thiatetradec-1-yl methanesulfonate . It has a molecular weight of 350.41 . The compound is typically stored at room temperature in an inert atmosphere .

Molecular Structure Analysis

The compound has a complex structure with multiple ether and sulfonate groups . The InChI code for the compound is 1S/C10H22O9S2/c1-20(11,12)18-9-7-16-5-3-15-4-6-17-8-10-19-21(2,13)14/h3-10H2,1-2H3 .Physical and Chemical Properties Analysis

The compound is a liquid or solid or semi-solid or lump .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- Researchers have synthesized new entangled complexes using this compound, leading to the development of novel structures with unique thermal and photoluminescent properties (Wang et al., 2014).

- Another study focused on the synthesis of novel dialdehydes containing oxygen donor atoms, exploring their chemical properties through various analytical techniques (Alasmi & Merza, 2017).

Anticancer and Antimicrobial Applications

- The synthesis of novel Schiff bases using this compound was investigated, revealing pronounced anticancer activities against various cell lines. These bases also demonstrated antimicrobial activities against different bacterial strains (Zayed et al., 2017).

Photoluminescent Properties

- In a study focused on hydrothermal syntheses, crystal structures, and photoluminescent properties, researchers developed two new entangled complexes using this compound, revealing insights into its luminescent behavior (Qi et al., 2013).

Sensor Development

- The compound was used in the fabrication of ion-selective sensors, particularly for monitoring Mn(2+) ions. This included the development of coated graphite electrodes, demonstrating its utility in analytical chemistry (Sahani et al., 2015).

UV Curing Kinetics

- Its application in the synthesis of UV curable hyperbranched polysiloxysilanes was explored. The study investigated the UV curing kinetics of these polymers, offering potential advancements in materials science (Wang et al., 2009).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Bis-Tos-PEG4, also known as PROTAC Linker 16, is a PEG-based PROTAC linker . The primary targets of Bis-Tos-PEG4 are E3 ubiquitin ligases and the target proteins . The E3 ubiquitin ligases play a crucial role in the ubiquitin-proteasome system (UPS), which is responsible for protein degradation within the cell .

Mode of Action

Bis-Tos-PEG4 operates by connecting two different ligands; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The key biochemical pathway involved in the action of Bis-Tos-PEG4 is the ubiquitin-proteasome system (UPS). The UPS is a system within cells responsible for degrading unnecessary or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds .

Pharmacokinetics

PEGylated compounds often show improved solubility, stability, and a reduced rate of elimination, leading to increased bioavailability .

Result of Action

The primary result of Bis-Tos-PEG4’s action is the selective degradation of target proteins within the cell . This can lead to various downstream effects depending on the specific target protein being degraded.

Análisis Bioquímico

Biochemical Properties

((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl) bis(4-methylbenzenesulfonate) plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it can act as a substrate for certain sulfonate-utilizing enzymes, leading to the formation of intermediate compounds that participate in further biochemical reactions. The interactions between ((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl) bis(4-methylbenzenesulfonate) and these biomolecules are typically characterized by the formation of transient complexes that modulate the activity of the enzymes involved .

Cellular Effects

The effects of ((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl) bis(4-methylbenzenesulfonate) on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in metabolic pathways, leading to changes in the levels of key metabolites. Additionally, ((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl) bis(4-methylbenzenesulfonate) can modulate cell signaling pathways by interacting with specific receptors or signaling molecules, thereby influencing cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, ((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl) bis(4-methylbenzenesulfonate) exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, ((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl) bis(4-methylbenzenesulfonate) can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of ((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl) bis(4-methylbenzenesulfonate) in laboratory settings are influenced by its stability and degradation over time. This compound is generally stable under inert atmosphere and room temperature conditions . Its long-term effects on cellular function can vary depending on the experimental conditions. In in vitro studies, prolonged exposure to ((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl) bis(4-methylbenzenesulfonate) may lead to gradual changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

In animal models, the effects of ((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl) bis(4-methylbenzenesulfonate) vary with different dosages. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression. Toxic or adverse effects may be observed at very high doses, including potential damage to cellular structures and disruption of normal cellular processes .

Metabolic Pathways

((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl) bis(4-methylbenzenesulfonate) is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into intermediate compounds. These intermediates can participate in further biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s involvement in these pathways highlights its role in modulating cellular metabolism .

Transport and Distribution

Within cells and tissues, ((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl) bis(4-methylbenzenesulfonate) is transported and distributed through interactions with specific transporters or binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments. Understanding the transport and distribution of this compound is crucial for elucidating its cellular effects and potential therapeutic applications .

Subcellular Localization

The subcellular localization of ((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl) bis(4-methylbenzenesulfonate) is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. The activity and function of ((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl) bis(4-methylbenzenesulfonate) are closely linked to its subcellular localization, highlighting the importance of understanding its intracellular dynamics .

Propiedades

IUPAC Name |

2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O9S2/c1-19-3-7-21(8-4-19)32(23,24)30-17-15-28-13-11-27-12-14-29-16-18-31-33(25,26)22-9-5-20(2)6-10-22/h3-10H,11-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLAONPBUWDUSSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOS(=O)(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001303215 | |

| Record name | Tetraethylene glycol ditosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001303215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37860-51-8 | |

| Record name | Tetraethylene glycol ditosylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37860-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraethylene glycol ditosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001303215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethylene Glycol Bis(p-toluenesulfonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[[4-(2,4-Dimethylanilino)-4-oxobutanoyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364486.png)

![2-[[(2-Naphthalen-2-yloxyacetyl)amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364491.png)

![[(3-Nitro-4-piperidin-1-ylphenyl)methylideneamino] 2,6-difluorobenzoate](/img/structure/B1364493.png)

![3-[(3-nitrobenzoyl)amino]benzoic Acid](/img/structure/B1364505.png)

![2-(1-(Dimethylamino)-3-{[(4-fluorobenzyl)oxy]imino}propylidene)malononitrile](/img/structure/B1364518.png)

![2-chloro-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B1364519.png)

![4-(2-{1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzoic acid](/img/structure/B1364520.png)